molecular formula C14H21NO B8577846 5-Amino-7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran CAS No. 178322-43-5

5-Amino-7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran

Cat. No. B8577846
M. Wt: 219.32 g/mol
InChI Key: BXNGFZZPAVKRDG-UHFFFAOYSA-N
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Patent
US06093838

Procedure details

Following general procedure D and using 5-bromo-7-t-butyl-3,3-dimethyl-2,3-dihydro-benzofuran (Compound 10, see J. Med. Chem. 1998, 41, 1124-1137; 2.0 g, 5.5 mmol), benzophenone imine (1.2 g, 6.64 mmol), sodium-tert-butoxide (0.74 g, 7.75 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.025 g, 0.026 mmol) and (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.050 g, 0.078 mmol) in 10 mL of anhydrous toluene, followed by hydrolysis of the intermediary imine with 2M hydrochloric acid in tetrahydrofuran, the title compound was obtained as an oil (0.95 g, 72%). 1H NMR (300 MHz, CDCl3): δ 6.49 (d, 1H, J=2.4 Hz), 6.39 (d, 1H, J=2.4 Hz), 4.17 (s, 2H), 3.38 (br s, 2H), 1.37 (s, 9H), 1.32 (s, 6H).
Quantity
0.025 g
Type
catalyst
Reaction Step One
Name
5-bromo-7-t-butyl-3,3-dimethyl-2,3-dihydro-benzofuran
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Compound 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Quantity
0.74 g
Type
reactant
Reaction Step Five
Quantity
0.05 g
Type
reactant
Reaction Step Six
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight
Name
Yield
72%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:5]2[O:9][CH2:8][C:7]([CH3:11])([CH3:10])[C:6]=2[CH:12]=1.C(=[NH:30])(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[Na+].C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl>C1(C)C=CC=CC=1.O1CCCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[NH2:30][C:2]1[CH:3]=[C:4]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:5]2[O:9][CH2:8][C:7]([CH3:11])([CH3:10])[C:6]=2[CH:12]=1 |f:2.3,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0.025 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
5-bromo-7-t-butyl-3,3-dimethyl-2,3-dihydro-benzofuran
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C2=C(C(CO2)(C)C)C1)C(C)(C)C
Step Three
Name
Compound 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C2=C(C(CO2)(C)C)C1)C(C)(C)C
Step Four
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
Step Five
Name
Quantity
0.74 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Six
Name
Quantity
0.05 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Step Seven
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C2=C(C(CO2)(C)C)C1)C(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.